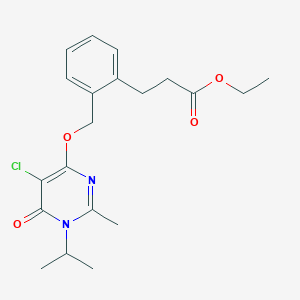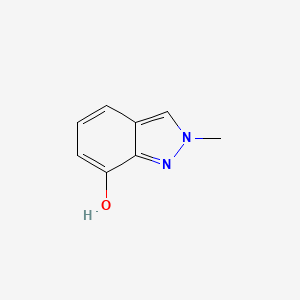
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate
Descripción general
Descripción
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate is a complex organic compound with the molecular formula C20H25ClN2O4. This compound is notable for its unique structure, which includes a pyrimidinyl group linked to a phenylpropanoate moiety via an ether linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl core.
Ether linkage formation: The pyrimidinyl intermediate is then reacted with a phenylpropanoate derivative to form the ether linkage.
Final esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
typical industrial synthesis would involve optimization of the above steps to maximize yield and purity, often using automated and scalable processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and pyrimidinyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparación Con Compuestos Similares
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)butanoate: Similar structure but with a butanoate group instead of propanoate.
Mthis compound: Similar structure but with a methyl ester group instead of ethyl.
Propyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate: Similar structure but with a propyl ester group instead of ethyl.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their ester groups .
Propiedades
IUPAC Name |
ethyl 3-[2-[(5-chloro-2-methyl-6-oxo-1-propan-2-ylpyrimidin-4-yl)oxymethyl]phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4/c1-5-26-17(24)11-10-15-8-6-7-9-16(15)12-27-19-18(21)20(25)23(13(2)3)14(4)22-19/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHUWTWDDWTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1COC2=C(C(=O)N(C(=N2)C)C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104783 | |
| Record name | Benzenepropanoic acid, 2-[[[5-chloro-1,6-dihydro-2-methyl-1-(1-methylethyl)-6-oxo-4-pyrimidinyl]oxy]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-72-0 | |
| Record name | Benzenepropanoic acid, 2-[[[5-chloro-1,6-dihydro-2-methyl-1-(1-methylethyl)-6-oxo-4-pyrimidinyl]oxy]methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2-[[[5-chloro-1,6-dihydro-2-methyl-1-(1-methylethyl)-6-oxo-4-pyrimidinyl]oxy]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)
